(1-(5-Chloropyrimidin-2-yl)-1H-pyrazol-4-yl)boronic acid
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Overview
Description
(1-(5-Chloropyrimidin-2-yl)-1H-pyrazol-4-yl)boronic acid: is a boronic acid derivative that features a pyrazole ring substituted with a chloropyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(5-Chloropyrimidin-2-yl)-1H-pyrazol-4-yl)boronic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Chloropyrimidine Moiety: The chloropyrimidine group can be introduced via a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with a chlorinating agent.
Boronic Acid Formation:
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form the corresponding boronic ester or borate.
Reduction: Reduction reactions can convert the chloropyrimidine moiety to a pyrimidine derivative.
Substitution: The compound can participate in various substitution reactions, such as Suzuki-Miyaura cross-coupling, where the boronic acid group reacts with an aryl halide to form a biaryl compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Boronic ester or borate derivatives.
Reduction: Pyrimidine derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The boronic acid group can inhibit serine proteases by forming a reversible covalent bond with the active site serine residue.
Medicine:
Drug Development: The compound can be used in the design of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Industry:
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (1-(5-Chloropyrimidin-2-yl)-1H-pyrazol-4-yl)boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with nucleophilic residues in the active sites of enzymes, thereby inhibiting their activity. This interaction can modulate various biochemical pathways, depending on the specific enzyme or receptor targeted.
Comparison with Similar Compounds
- (1-(5-Bromopyrimidin-2-yl)-1H-pyrazol-4-yl)boronic acid
- (1-(5-Fluoropyrimidin-2-yl)-1H-pyrazol-4-yl)boronic acid
- (1-(5-Methylpyrimidin-2-yl)-1H-pyrazol-4-yl)boronic acid
Comparison:
- Uniqueness: The presence of the chlorine atom in (1-(5-Chloropyrimidin-2-yl)-1H-pyrazol-4-yl)boronic acid imparts unique electronic properties, influencing its reactivity and binding affinity compared to its bromine, fluorine, or methyl-substituted analogs.
- Reactivity: The chloropyrimidine moiety may exhibit different reactivity patterns in substitution reactions compared to other halogenated or alkylated derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C7H6BClN4O2 |
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Molecular Weight |
224.41 g/mol |
IUPAC Name |
[1-(5-chloropyrimidin-2-yl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C7H6BClN4O2/c9-6-2-10-7(11-3-6)13-4-5(1-12-13)8(14)15/h1-4,14-15H |
InChI Key |
RASXEFNGWLJPKB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN(N=C1)C2=NC=C(C=N2)Cl)(O)O |
Origin of Product |
United States |
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